19:0 Cholesterol ester, cholest-5-en-3beta-yl nonadecanoate, methanol solution
Overview
Description
19:0 Cholesterol ester, also known as cholest-5-en-3beta-yl nonadecanoate, is a compound that plays a significant role in lipid metabolism. It is a cholesterol ester, which means it is a cholesterol molecule esterified with a fatty acid. This compound is often used as a quantitative lipid standard to monitor different lipid extract concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19:0 Cholesterol ester involves the esterification of cholesterol with nonadecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the pure ester .
Industrial Production Methods
In industrial settings, the production of 19:0 Cholesterol ester follows similar principles but on a larger scale. The process involves the esterification of cholesterol with nonadecanoic acid in the presence of a catalyst. The reaction is conducted in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
19:0 Cholesterol ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield cholesterol and nonadecanoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the cholesterol moiety.
Reduction: Reduction reactions can modify the ester bond or the cholesterol structure.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Major Products
Hydrolysis: Cholesterol and nonadecanoic acid.
Oxidation: Oxidized derivatives of cholesterol.
Reduction: Reduced forms of the ester or cholesterol.
Scientific Research Applications
19:0 Cholesterol ester has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics to quantify lipid concentrations in various samples.
Biology: Studied for its role in lipid metabolism and its impact on cellular functions.
Medicine: Investigated for its potential role in cardiovascular diseases and cholesterol metabolism.
Industry: Used in the formulation of lipid-based products and as a standard in quality control processes.
Mechanism of Action
The primary mechanism of action of 19:0 Cholesterol ester involves its role in lipid metabolism. It is a substrate for the enzyme lecithin cholesterol acyl transferase (LCAT), which catalyzes the formation of cholesterol esters from cholesterol and phosphatidylcholine. This reaction is crucial for the transport of cholesterol in the bloodstream and its uptake by cells .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl oleate: Another cholesterol ester with oleic acid.
Cholesteryl linoleate: Cholesterol esterified with linoleic acid.
Cholesteryl palmitate: Cholesterol ester with palmitic acid.
Uniqueness
19:0 Cholesterol ester is unique due to its specific fatty acid component, nonadecanoic acid. This makes it particularly useful as a standard in lipidomics, as it provides a distinct and measurable signal in analytical techniques .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H82O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-44(47)48-39-31-33-45(5)38(35-39)27-28-40-42-30-29-41(37(4)25-23-24-36(2)3)46(42,6)34-32-43(40)45/h27,36-37,39-43H,7-26,28-35H2,1-6H3/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYWECIJXTVRSG-TVDLSCFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H82O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312604 | |
Record name | Cholesteryl nonadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | CE(19:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25605-90-7 | |
Record name | Cholesteryl nonadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25605-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholesteryl nonadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholesteryl nonadecanoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFP4L73FX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CE(19:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006738 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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